3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, multiple methyl groups, and a sulfamoylphenyl moiety.
Preparation Methods
The synthesis of 3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves several stepsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to maintain consistency and quality .
Chemical Reactions Analysis
3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran core, using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The sulfamoylphenyl group is known to inhibit certain enzymes, such as carbonic anhydrases, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its use in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the presence of the sulfamoylphenyl group, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C19H20N2O4S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3,6,7-trimethyl-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H20N2O4S/c1-11-4-9-16-13(3)18(25-17(16)12(11)2)19(22)21-10-14-5-7-15(8-6-14)26(20,23)24/h4-9H,10H2,1-3H3,(H,21,22)(H2,20,23,24) |
InChI Key |
UTFNKOUSVJRLOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C)C |
Origin of Product |
United States |
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